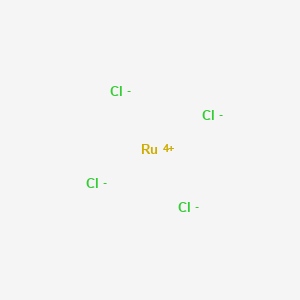
Ruthenium tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ruthenium tetrachloride is a useful research compound. Its molecular formula is Cl4Ru and its molecular weight is 242.882. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Catalytic Applications
Ruthenium tetrachloride is widely utilized as a catalyst in organic synthesis, particularly in reactions involving olefins and alcohols. Its catalytic properties stem from its ability to facilitate various chemical transformations.
Key Reactions:
- Hydrogenation: this compound is effective in hydrogenating alkenes and alkynes, converting them into saturated hydrocarbons. This is crucial in the production of fine chemicals and pharmaceuticals.
- Oxidation Reactions: It serves as a catalyst for oxidizing alcohols to carbonyl compounds, which is a vital step in synthetic organic chemistry.
Case Study:
In a study examining the efficiency of this compound in catalyzing the hydrogenation of unsaturated fatty acids, it was found that the compound exhibited high selectivity and yield, making it a promising candidate for industrial applications in biofuel production .
Biomedical Research
Ruthenium complexes, including this compound, have shown potential in cancer therapy and diagnostics. The unique electronic properties of ruthenium allow it to interact with biological molecules effectively.
Anticancer Properties:
- Mechanism of Action: this compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes. Studies have shown that it can bind to G-quadruplex DNA structures, which play a role in regulating gene expression .
- Clinical Trials: Compounds derived from this compound have entered clinical trials as potential anticancer agents. For instance, KP1019, a ruthenium-based drug, has demonstrated efficacy against cisplatin-resistant tumors .
Case Study:
Research involving the use of ruthenium complexes for targeted cancer therapy highlighted the compound's ability to selectively accumulate in tumor tissues while minimizing toxicity to normal cells. This selectivity is attributed to the overexpression of transferrin receptors on cancer cells, which enhances the uptake of ruthenium compounds .
Nanotechnology
This compound plays a significant role in the development of nanomaterials, particularly in creating nanoparticles with specific functionalities.
Applications:
- Nanoparticle Synthesis: this compound is used as a precursor for synthesizing ruthenium nanoparticles that exhibit unique optical and electronic properties. These nanoparticles are employed in various applications, including sensors and photothermal therapy.
- Photodynamic Therapy: Ruthenium-based nanoparticles have been explored as photosensitizers in photodynamic therapy for cancer treatment. Their ability to generate reactive oxygen species upon light activation makes them effective in targeting tumor cells .
Case Study:
A recent study demonstrated the synthesis of ruthenium nanoparticles using this compound that showed enhanced photothermal effects when exposed to near-infrared light. This property was utilized for targeted cancer therapy, significantly reducing tumor size in animal models .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Catalysis | Hydrogenation, oxidation reactions | High selectivity and yield in organic synthesis |
| Biomedical Research | Anticancer drug development | Induces apoptosis; selective accumulation in tumors |
| Nanotechnology | Nanoparticle synthesis; photodynamic therapy | Enhanced photothermal effects; effective against tumors |
属性
CAS 编号 |
13465-52-6 |
|---|---|
分子式 |
Cl4Ru |
分子量 |
242.882 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















